molecular formula C7H9F6N3O6S2 B8024767 1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 951021-03-7

1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B8024767
CAS No.: 951021-03-7
M. Wt: 409.3 g/mol
InChI Key: PPGPWZWXCSNVNK-UHFFFAOYSA-N
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Description

1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid . It is similar to other imidazolium-based ionic liquids such as 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, which are used in the fabrication of lithium-ion batteries and in the extraction of uranium (VI) from an aqueous nitric acid media , respectively.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.4249 . It is a liquid at room temperature .

Scientific Research Applications

  • Liquid Crystal Studies : Imidazolium salts, including those with bis(trifluoromethylsulfonyl)imide anions, show interesting thermotropic phase behavior and are studied for their liquid crystalline properties (Bradley et al., 2002).

  • Battery Electrolytes : Some imidazolium bis(trifluoromethylsulfonyl)imide compounds are explored for their potential in lithium-ion battery electrolytes due to advantageous properties like large diffusion coefficients and wide temperature ranges (Sundari et al., 2022).

  • Gas Chromatography : The activity coefficients of organic compounds in certain imidazolium bis(trifluoromethylsulfonyl)imide ionic liquids are measured to understand interactions in gas chromatography applications (Revelli et al., 2010).

  • Electrochemistry : The electrochemical properties of polymeric materials synthesized in imidazolium ionic liquids, including those with bis(trifluoromethylsulfonyl)imide, are studied for applications in electronics (Sandoval et al., 2014).

  • Distillation Entrainers : Certain imidazolium bis(trifluoromethylsulfonyl)imide ionic liquids are used as entrainers in extractive distillation processes, improving the separation efficiency of azeotropic mixtures (Shang et al., 2018).

  • Supercapacitors : A eutectic mixture of imidazolium bis(trifluoromethylsulfonyl)imide ionic liquid is proposed as an electrolyte in supercapacitors, showing excellent performance over a wide temperature range (Newell et al., 2018).

  • Lignin Depolymerization : Imidazolium bis(trifluoromethylsulfonyl)imide ionic liquids are explored for promoting free radical reactions in lignin depolymerization, a key step in biomass processing (Yang et al., 2015).

  • Ionic Liquid Solvents : Various imidazolium bis(trifluoromethylsulfonyl)imide ionic liquids are studied for their solvent properties, particularly in the separation of azeotropic mixtures and other applications (Seoane et al., 2012).

  • Tribological Applications : The tribological properties of bis(trifluoromethylsulfonyl)imide–based ionic liquids are investigated for use as lubricants in steel-steel contacts, showing promising results (Sánchez et al., 2014).

Future Directions

1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide and similar ionic liquids are currently being targeted for applications in next-generation lithium-ion battery electrolytes . This suggests a promising future direction in the field of energy storage.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1,3-dimethoxyimidazol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2O2.C2F6NO4S2/c1-8-6-3-4-7(5-6)9-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGPWZWXCSNVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C=C[N+](=C1)OC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F6N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746178
Record name 1,3-Dimethoxy-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951021-03-7
Record name 1,3-Dimethoxy-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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